H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2
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Overview
Description
TRV026 is a peptide derivative and an analogue of angiotensin II. It is characterized by the deletion of the C-terminal phenylalanine residue. This modification attenuates Gq-mediated signaling and promotes β-arrestin-dependent receptor endocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
TRV026 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
While specific industrial production methods for TRV026 are not extensively documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
TRV026 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid for removing the peptide from the resin
Purification: High-performance liquid chromatography
Major Products
The major product of the synthesis is the TRV026 peptide itself, characterized by its specific sequence and structural properties.
Scientific Research Applications
Mechanism of Action
TRV026 exerts its effects by binding to the angiotensin II type 1 receptor. The deletion of the C-terminal phenylalanine residue leads to a bias towards β-arrestin-dependent signaling pathways. This bias results in receptor endocytosis and the initiation of specific intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
TRV023: Another β-arrestin-biased agonist of the angiotensin II type 1 receptor.
Angiotensin II: The endogenous ligand for the angiotensin II type 1 receptor, which activates both Gq-mediated and β-arrestin-dependent pathways.
Uniqueness of TRV026
TRV026 is unique due to its specific structural modification, which results in a pronounced bias towards β-arrestin-dependent signaling. This property makes it a valuable tool for studying receptor signaling and potential therapeutic applications .
Properties
Molecular Formula |
C40H64N14O8 |
---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H64N14O8/c1-23(2)33(53-36(59)27(49-32(56)21-45-3)9-6-16-47-40(43)44)38(61)51-29(18-24-11-13-26(55)14-12-24)37(60)50-28(8-4-5-15-41)35(58)52-30(19-25-20-46-22-48-25)39(62)54-17-7-10-31(54)34(42)57/h11-14,20,22-23,27-31,33,45,55H,4-10,15-19,21,41H2,1-3H3,(H2,42,57)(H,46,48)(H,49,56)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,43,44,47)/t27-,28-,29-,30-,31-,33-/m0/s1 |
InChI Key |
BMVQKFSALBOKAG-YYTVJKPMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
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